molecular formula C9H10Cl2INO2 B13041337 (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hcl

(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hcl

Cat. No.: B13041337
M. Wt: 361.99 g/mol
InChI Key: KQKYLRQEUJEECX-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by the presence of amino, chloro, and iodo groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the halogenation of a phenyl ring followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize yield, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The chloro and iodo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid
  • (S)-2-Amino-3-(3-chloro-5-bromophenyl)propanoic acid
  • (S)-2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and iodo groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10Cl2INO2

Molecular Weight

361.99 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloro-5-iodophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9ClINO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

KQKYLRQEUJEECX-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)I)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)I)CC(C(=O)O)N.Cl

Origin of Product

United States

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